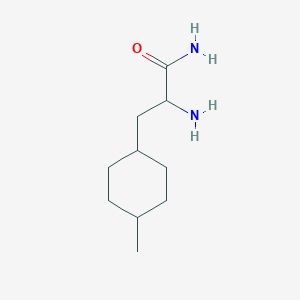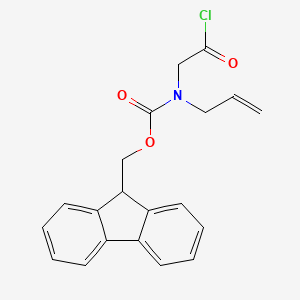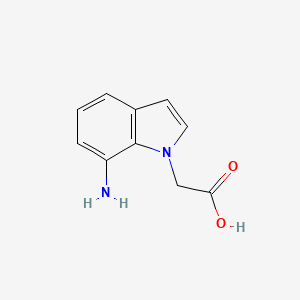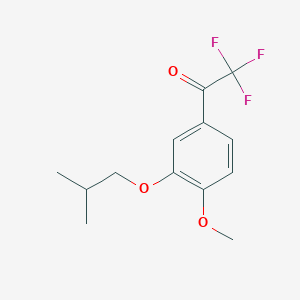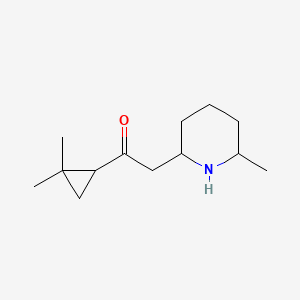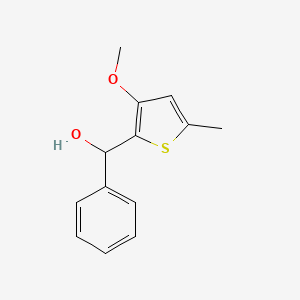
(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol is a compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry and material science . This compound features a thiophene ring substituted with a methoxy group and a methyl group, along with a phenylmethanol moiety.
Preparation Methods
The synthesis of (3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxy-5-methylthiophene with benzaldehyde in the presence of a suitable catalyst under controlled conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to maximize yield and purity.
Chemical Reactions Analysis
(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent in treating various diseases due to its pharmacological properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol can be compared with other similar compounds such as:
(5-Methylthiophen-3-yl)methanol: This compound shares a similar thiophene ring structure but lacks the methoxy and phenyl groups.
(3-Methoxy-5-(trifluoromethyl)phenyl)(5-methylthiophen-2-yl)methanol: This compound has a trifluoromethyl group instead of a methyl group, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14O2S |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
(3-methoxy-5-methylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14O2S/c1-9-8-11(15-2)13(16-9)12(14)10-6-4-3-5-7-10/h3-8,12,14H,1-2H3 |
InChI Key |
FRHHCNQEQAKGPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C(C2=CC=CC=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


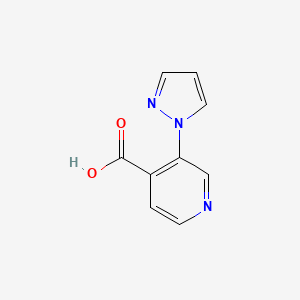
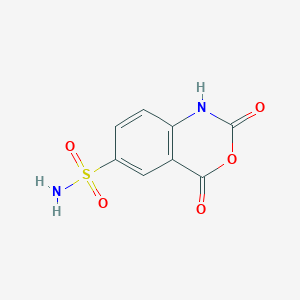
![1-[(1-Methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13081914.png)
![1-[(2-hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13081916.png)
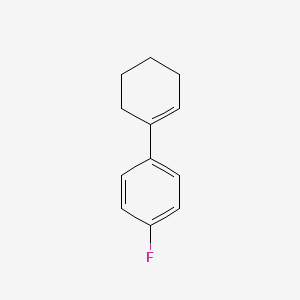
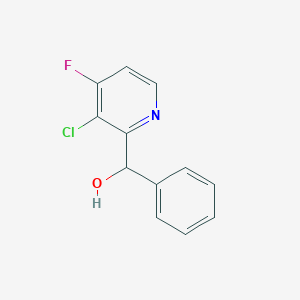
![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B13081932.png)
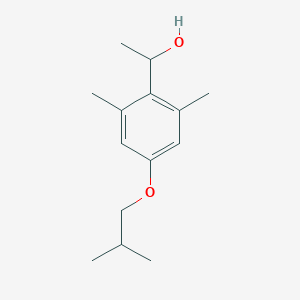
![3-[(3-Methylbutan-2-yl)oxy]azetidine](/img/structure/B13081936.png)
